molecular formula C9H17BrO2 B1268187 9-Bromononanoic acid CAS No. 41059-02-3

9-Bromononanoic acid

Cat. No.: B1268187
CAS No.: 41059-02-3
M. Wt: 237.13 g/mol
InChI Key: XEGRKZRPTBNSMN-UHFFFAOYSA-N
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Description

9-Bromononanoic acid: is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.14 g/mol . It is a brominated fatty acid derivative, characterized by the presence of a bromine atom at the ninth carbon of a nonanoic acid chain. This compound is typically used in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Nitric Acid Oxidation of 9-Bromononanol

Reaction Mechanism and Conditions

The most documented preparation method for 9-bromononanoic acid involves the oxidation of 9-bromononanol using concentrated nitric acid. This reaction proceeds via a two-step mechanism: initial protonation of the alcohol group, followed by oxidation to the carboxylic acid. The process is conducted under mild temperatures (20–80°C) to minimize side reactions such as over-oxidation or bromine displacement.

Reaction Steps :

  • Hydroxyl Protonation : Nitric acid acts as both a proton donor and oxidizing agent, facilitating the conversion of the primary alcohol to a carbonyl intermediate.
  • Oxidation to Carboxylic Acid : The intermediate undergoes further oxidation, with nitric acid serving as the terminal electron acceptor, yielding this compound.

Optimized Parameters :

  • Temperature : A gradient from 25°C (initial addition) to 80°C (reflux) balances reaction rate and selectivity.
  • Time : Total reaction time of 5.5 hours (4 hours at room temperature, 1 hour at reflux) ensures complete conversion.
  • Molar Ratio : A 57:1 excess of nitric acid relative to 9-bromononanol drives the reaction to completion.

Workup and Purification

Post-reaction, the mixture is diluted with water to quench residual nitric acid, followed by extraction with diethyl ether. The organic phase is dried over magnesium sulfate and concentrated in vacuo to isolate the product. This protocol achieves a 100% yield with a purity exceeding 95% by gas chromatography (GC).

Key Data :

Parameter Value
Starting Material 9-Bromononanol (1 g, 4.48 mmol)
Nitric Acid Volume 10 mL (258 mmol)
Extraction Solvent Diethyl Ether (4 × 25 mL)
Yield Quantitative (1.06 g)
Purity (GC) >95%

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the product's structure:

  • $$ ^1H $$-NMR (200 MHz, CDCl$$3 $$) :
    • δ 1.3–1.5 (m, 8H, CH$$2$$ chain)
    • δ 1.59–1.71 (m, 2H, CH$$2$$-Br)
    • δ 1.78–1.92 (m, 2H, CH$$2$$-COOH)
    • δ 2.36 (t, $$ J = 7.4 \, \text{Hz} $$, 2H, COOH-adjacent CH$$2$$)
    • δ 3.40 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, Br-CH$$2$$)
    • δ 9.8 (m, 1H, COOH)

Industrial Production and Vendor Specifications

TCI America supplies this compound with >97.0% purity (neutralization titration), stored refrigerated (0–10°C) to prevent thermal degradation. Commercial batches exhibit consistent physical properties:

Property Value
Molecular Weight 237.14 g/mol
Melting Point 35–38°C
Appearance White to light yellow crystals
Storage Conditions Refrigerated, inert atmosphere

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Scientific Research Applications

Synthesis of Lipid Derivatives

9-Bromononanoic acid is utilized in the synthesis of various lipid derivatives, particularly through methods such as the Wittig reaction. This compound serves as a precursor for creating specific fatty acid analogs that can modulate biological pathways, especially in studies related to lipid metabolism and signaling.

Reaction Type Description
Wittig CouplingUsed to synthesize polyunsaturated fatty acids and their derivatives, which are important for studying enzyme inhibition and metabolic pathways .

Protein Modification Studies

The compound has been employed in studies investigating protein modifications. For instance, it was used to modify bovine β-lactoglobulin and α-chymotrypsin, allowing researchers to explore the effects of fatty acid modifications on protein structure and function. This application is crucial for understanding protein-lipid interactions in biological systems .

Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors of lipoxygenase, an enzyme involved in the metabolism of arachidonic acid to inflammatory mediators. This property makes it a candidate for developing anti-inflammatory agents .

Case Study 1: Lipoxygenase Inhibition

A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against lipoxygenase enzymes. The synthesized compounds were tested in vitro, showing potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Protein Interaction Analysis

In another study, researchers used this compound to modify proteins and analyze the resultant changes in enzymatic activity. The modifications led to enhanced stability and altered activity profiles, providing insights into how fatty acids can influence protein functions within metabolic pathways.

Mechanism of Action

The mechanism of action of 9-Bromononanoic acid involves its ability to participate in various chemical reactions due to the presence of the bromine atom, which can be substituted by other nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .

Biological Activity

9-Bromononanoic acid (C9H17BrO2), a brominated fatty acid, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Weight : 237.13 g/mol
  • CAS Number : 41059-02-3
  • Structure : this compound is characterized by a long hydrophobic carbon chain with a bromine atom attached to the ninth carbon.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its role as a fatty acid derivative. The following sections detail its specific actions and implications.

1. Inhibition of Histone Deacetylases (HDACs)

Research indicates that this compound functions as an HDAC inhibitor, which is significant for cancer therapy. In a study examining various compounds for HDAC inhibition, this compound was shown to selectively inhibit HDAC activity in transformed cells while sparing non-transformed cells. This selectivity is crucial for minimizing side effects in cancer treatments .

CompoundIC50 (µM)Selectivity
This compound24.0High
SAHA (Vorinostat)65.0Moderate

2. Olfactory Receptor Interaction

This compound has been studied for its interactions with olfactory receptors (ORs). It was predicted to have favorable binding energies with certain ORs associated with the recognition of aliphatic acids. This suggests potential applications in flavor and fragrance industries, as well as in understanding olfactory mechanisms .

3. Potential Anti-inflammatory Effects

The compound has been implicated in modulating inflammatory responses. Similar fatty acids have been shown to activate pathways that inhibit pro-inflammatory mediators, suggesting that this compound may possess similar properties through its electrophilic nature .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on HDAC Inhibition : A comparative analysis of various compounds revealed that this compound exhibited potent HDAC inhibitory activity, particularly against human cancer cell lines such as DU-145 (prostate cancer) and SK-MES-1 (non-small cell lung cancer) with minimal toxicity to normal cells .
  • Olfactory Studies : In research focusing on the structure-activity relationship of odorants, this compound was identified as a candidate with promising olfactory receptor binding capabilities, enhancing our understanding of how certain fatty acids can influence sensory perception .

Synthesis and Applications

The synthesis of this compound typically involves bromination reactions of nonanoic acid derivatives. Its applications extend beyond basic research into areas such as drug development and the creation of novel materials.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 9-bromononanoic acid?

  • Methodological Answer : this compound is typically synthesized via oxidation of 9-bromononanol using nitric acid under controlled conditions, yielding nearly quantitative results . Alternatively, it can be generated as a precursor for Wittig reagents by reacting with triphenylphosphine to form phosphonium salts, which are critical for olefin synthesis . Researchers should monitor reaction progress using TLC and purify via column chromatography to isolate high-purity product.

Q. How should researchers handle and store this compound to mitigate safety risks?

  • Methodological Answer : Due to its corrosive nature (skin/eye irritation, metal corrosion), this compound must be stored in its original airtight container at room temperature. Handling requires PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) is essential for structural confirmation, focusing on characteristic peaks like the brominated alkyl chain (δ 1.3–1.6 ppm) and carboxylic acid proton (δ 11–12 ppm) . Mass spectrometry (MS) verifies molecular weight (237.13 g/mol), while IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can the stereoselectivity of Wittig reactions using this compound-derived ylides be optimized?

  • Methodological Answer : The formation of E/Z isomers in Wittig reactions depends on ylide generation conditions. Using potassium bis(trimethylsilyl)amide (KHMDS) as a base and maintaining anhydrous conditions enhances Z-selectivity. However, minor E-isomer formation (~5–10%) may still occur, necessitating HPLC or fractional crystallization for separation . Recent studies suggest modifying phosphonium salt counterions or solvent polarity to improve stereocontrol .

Q. What strategies resolve contradictions in reported yields for this compound synthesis methods?

  • Methodological Answer : Discrepancies in yields (e.g., 86–95%) often stem from variations in starting material purity, reaction time, or oxidation efficiency. Systematic replication under standardized conditions (e.g., nitric acid concentration, temperature) is advised. Researchers should also validate purity via melting point analysis (39°C) and cross-reference with literature protocols .

Q. How can this compound be utilized in synthesizing bioactive compounds like hydroxyoleic acids?

  • Methodological Answer : this compound serves as a key intermediate in multi-step syntheses. For example, it reacts with TEMPO-oxidized diols to form hydroxy aldehydes, which undergo Wittig reactions with phosphonium salts to yield hydroxyoleic acids. This method avoids protective groups, streamlining the process for enzymatic studies .

Q. What are the challenges in scaling up this compound-based reactions for industrial research?

  • Methodological Answer : Scaling up requires addressing exothermic reactions (e.g., nitric acid oxidation) and cost-effective alternatives to TEMPO catalysts. Continuous flow systems may improve safety and yield consistency. Additionally, recycling triphenylphosphine oxide byproducts can reduce waste .

Q. Data Interpretation & Reporting

Q. How should researchers document experimental parameters when using this compound in peer-reviewed studies?

  • Methodological Answer : Follow IUPAC guidelines for reporting synthetic procedures, including molar ratios (e.g., 0.01 eq TEMPO), reaction times, and purification methods. Provide raw spectral data (NMR shifts, MS fragments) in supplementary materials. Statistical precision (e.g., ±0.1°C for melting points) must align with instrument capabilities .

Q. What statistical methods are appropriate for analyzing bioactivity data from this compound derivatives?

  • Methodological Answer : Use ANOVA or Student’s t-test to compare bioactivity (e.g., anti-HIV IC50_{50} values) across derivatives. Ensure p-values are reported with significance thresholds (e.g., p < 0.05). Meta-analyses of existing data (e.g., anti-HIV assays in Scheme 6 ) should adhere to PRISMA guidelines for reproducibility .

Properties

IUPAC Name

9-bromononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGRKZRPTBNSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338303
Record name 9-Bromononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41059-02-3
Record name 9-Bromononanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41059-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromononanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonanoic acid, 9-bromo
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Synthesis routes and methods

Procedure details

Pyridinium chlorochromate (38.7 g, 180 mmol) and silica 60A (39 g, particle size 35-70 micron) suspended in DCM (250 mL) were stirred at RT for 45 minutes. 9-Bromononanol (26.7 g, 120 mmol) was added, in one portion, and the suspension was stirred at RT for 18 hours. The reaction mixture was filtered through a celite plug, and the resulting filtrate concentrated under vacuum affording the title compound (28.0 g, >100%). The material was used without further purification in the next step.
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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